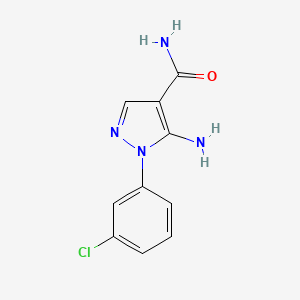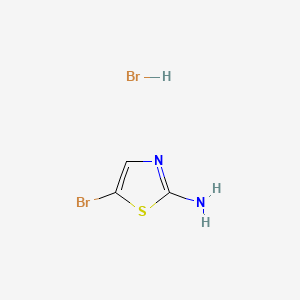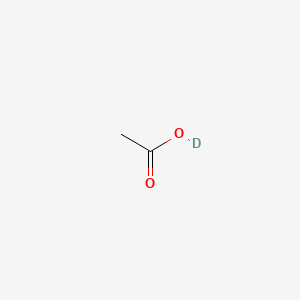
4-Benzyloxy-3,5-dimethylbenzoic acid
Übersicht
Beschreibung
4-Benzyloxy-3,5-dimethylbenzoic acid is a chemical compound that is not directly mentioned in the provided papers. However, it can be inferred that it is a benzene derivative with specific substituents on the ring: a benzyloxy group at the 4-position and two methyl groups at the 3 and 5 positions, along with a carboxylic acid group. The structure of benzene derivatives has been extensively studied, and they often exhibit interesting physical and chemical properties due to the presence of substituents that can affect the electron distribution and reactivity of the aromatic ring .
Synthesis Analysis
The synthesis of benzene derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of 2-amino-4,5-dimethylbenzoic acid involves condensation, cyclization, and oxidation steps . While the exact synthesis of 4-benzyloxy-3,5-dimethylbenzoic acid is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, possibly involving a Friedel-Crafts alkylation to introduce the benzyloxy group and subsequent functional group manipulations to install the carboxylic acid moiety.
Molecular Structure Analysis
The molecular structure of benzene derivatives is often characterized by X-ray crystallography. For instance, the molecular structure of 3,5-dimethylbenzoic acid has been determined, showing C2v symmetry within the benzene ring and specific bond distances and angles that are affected by the substituents . The structure of 4-benzyloxy-3,5-dimethylbenzoic acid would likely show similar characteristics, with the substituents influencing the overall geometry and electronic properties of the molecule.
Chemical Reactions Analysis
Benzene derivatives can undergo various chemical reactions, including esterification under Mitsunobu conditions, as demonstrated by the selective esterification of benzylic alcohols . The benzyloxy group in 4-benzyloxy-3,5-dimethylbenzoic acid could potentially participate in such reactions, depending on the reaction conditions and the presence of other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are influenced by their molecular structure. For example, the presence of a carboxylic acid group can lead to the formation of hydrogen-bonded dimers and affect the compound's solubility and melting point . The introduction of substituents like benzyloxy and methyl groups can also impact the compound's reactivity, boiling point, and ability to form mesophases . The specific properties of 4-benzyloxy-3,5-dimethylbenzoic acid would need to be experimentally determined, but insights can be gained from the behavior of structurally related compounds.
Wissenschaftliche Forschungsanwendungen
Molecular and Crystal Structure Studies
- Structural Analysis: The molecular structure of 3,5-dimethylbenzoic acid, a related compound to 4-benzyloxy-3,5-dimethylbenzoic acid, has been determined through X-ray crystallography, providing insights into the benzene ring's carbon skeleton and bond distances. This type of analysis is crucial for understanding the structural properties of benzene derivatives in crystal form (Colapietro et al., 1984).
Chemical Reactivity and Synthesis
- Synthesis of Derivatives: The synthesis of various derivatives, such as 3,5-bis(aminomethyl)benzoic acid from 3,5-dimethylbenzoic acid, demonstrates the potential for creating new compounds with distinct properties for further research and applications (Yong, 2010).
- Mesitylene Activation and Oxidation: The activation and oxidation of mesitylene C-H bonds by pincer iridium(III) complexes using 3,5-dimethylphenyl-2,6-bis(oxazolinyl) showcase the potential of these compounds in organometallic chemistry and catalysis (Zhou et al., 2015).
Materials Science and Optoelectronics
- Electron Transporting Materials: Benzobisoxazole-based materials, including derivatives of 3,5-dimethylbenzoic acid, have been used to create compounds with high thermal stability and ambipolar transport properties, applicable in the field of organic light-emitting diodes (OLEDs) (Yin et al., 2015).
Pharmacology and Medicinal Chemistry
- Cytotoxicity Studies: The use of 3,5-dimethylbenzoic acid derivatives in synthesizing compounds with cytotoxic properties, such as amorfrutins A and B, indicates their potential in developing novel anticancer therapies (Brandes et al., 2020).
Inorganic Chemistry and Coordination Polymers
- Metal-Organic Polymers: Studies on the structural diversity and magnetic properties of metal-organic polymers using derivatives of 3,5-dimethylbenzoic acid reflect the significance of these compounds in designing new materials with specific magnetic properties (Fan et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-8-14(16(17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABUPJCJZZNUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370073 | |
| Record name | 4-BENZYLOXY-3,5-DIMETHYLBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-3,5-dimethylbenzoic acid | |
CAS RN |
97888-80-7 | |
| Record name | 4-Benzyloxy-3,5-dimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97888-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-BENZYLOXY-3,5-DIMETHYLBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3,5-dimethyl-4-(phenylmethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)